molecular formula C14H15N5O B2463904 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1396790-49-0

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

Cat. No. B2463904
CAS RN: 1396790-49-0
M. Wt: 269.308
InChI Key: GLVIIMJPXWSNQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of “N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide” is characterized by a pyrrolidin-1-yl group attached to a pyrimidin-5-yl group, which is further attached to a picolinamide group.


Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide:

Anticancer Activity

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide has shown potential as an anticancer agent. Research indicates that compounds containing pyrrolidine and pyrimidine rings can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest . These compounds often target specific enzymes and proteins involved in cancer progression, making them promising candidates for developing new anticancer therapies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Pyrrolidine derivatives are known for their ability to inhibit the growth of various bacterial and fungal strains . The presence of the pyrimidine ring enhances the antimicrobial efficacy, making it a valuable compound in the development of new antibiotics and antifungal agents.

Enzyme Inhibition

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide has been studied for its ability to inhibit a wide range of enzymes. It has shown inhibitory effects on phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These properties make it a potential candidate for treating diseases related to these enzymes, such as cardiovascular diseases and certain metabolic disorders.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress and damage . Antioxidants play a vital role in preventing chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant activity of this compound could be harnessed in developing supplements or drugs aimed at reducing oxidative stress.

Anti-inflammatory Effects

Research has shown that pyrrolidine and pyrimidine derivatives can exhibit anti-inflammatory effects . These compounds can inhibit the production of pro-inflammatory cytokines and mediators, making them useful in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

Neuroprotective Applications

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide has potential neuroprotective applications. Compounds with similar structures have been found to protect neurons from damage and death caused by various neurotoxic agents . This makes them promising candidates for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Antiviral Activity

The compound has also been explored for its antiviral properties. Pyrrolidine derivatives have shown activity against various viruses by inhibiting viral replication and entry into host cells . This makes N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide a potential candidate for developing antiviral drugs.

Pharmacokinetic Modulation

Lastly, this compound can be used to modulate the pharmacokinetic properties of other drugs. By incorporating N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide into drug formulations, researchers can enhance the solubility, stability, and bioavailability of therapeutic agents . This application is particularly valuable in improving the efficacy and safety profiles of existing drugs.

These diverse applications highlight the significant potential of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Synthesis of 2-(pyrrolidin-1-yl)pyrimidines Biological Importance of Pyrrolone and Pyrrolidinone Derivatives Antioxidant Activity of some Pyrrolidin-2-One Derivatives Discovery of New Pyrrolo[2,3-d] Compounds

Mechanism of Action

Target of Action

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide, has been found to interact with several targets. These include the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and survival . Its inhibitory effects on various enzymes can disrupt their normal functions, leading to changes in cellular processes .

Biochemical Pathways

The compound’s actions affect several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, affecting pathways that are regulated by this second messenger . By modulating the insulin-like growth factor 1 receptor, it can impact the insulin signaling pathway .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its multiple targets. These effects include modulation of pain perception, cell growth and survival, and various cellular processes due to its inhibitory effects on different enzymes . The compound also has antioxidative and antibacterial properties .

properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-13(12-5-1-2-6-15-12)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVIIMJPXWSNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

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